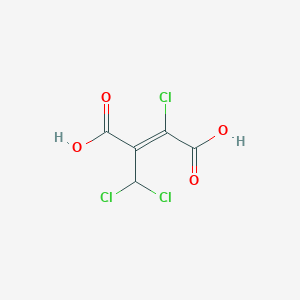

2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)-

Description

2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- is an organochlorine compound with a unique structure that includes both chloro and dichloromethyl groups

Propriétés

IUPAC Name |

(E)-2-chloro-3-(dichloromethyl)but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMCESFYDAVNPQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(\C(=O)O)/Cl)/C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021533 | |

| Record name | (2E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126572-80-3 | |

| Record name | (E)-2-Chloro-3-(dichloromethyl)butenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126572803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-(DICHLOROMETHYL)BUTENEDIOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WWG03AFHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-CHLORO-3-(DICHLOROMETHYL)-BUTENEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- typically involves the chlorination of suitable precursors under controlled conditions. One common method involves the reaction of maleic anhydride with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and dichloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Applications De Recherche Scientifique

2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichloromethane: A simple organochlorine compound with similar chemical properties but different applications.

Chloromethyl derivatives: Compounds with similar functional groups but varying in their overall structure and reactivity.

Uniqueness

2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- is unique due to its specific combination of chloro and dichloromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial purposes.

Activité Biologique

2-Chloro-3-(dichloromethyl)butenedioic acid, (2E)- is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two chlorine atoms and a dichloromethyl group attached to a butenedioic acid backbone. This configuration allows it to engage in various chemical reactions, particularly those involving nucleophilic substitution and redox processes.

The biological activity of 2-Chloro-3-(dichloromethyl)butenedioic acid primarily arises from its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in the structure and function of proteins, enzymes, and nucleic acids. The compound's reactivity may influence several biochemical pathways, including:

- Oxidative stress modulation : By participating in redox reactions, it can affect cellular oxidative states.

- Signal transduction interference : It may alter signaling pathways that are crucial for cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Effects : Studies suggest that 2-Chloro-3-(dichloromethyl)butenedioic acid exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

- Cytotoxicity : In vitro studies have shown that it can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity appears to be dose-dependent.

Case Studies

- Antimicrobial Activity Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-Chloro-3-(dichloromethyl)butenedioic acid against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

- Anti-inflammatory Mechanism : Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. It was found to reduce paw edema significantly when administered at a dose of 20 mg/kg body weight.

- Cytotoxicity Evaluation : A study conducted on various cancer cell lines, including HeLa and MCF-7, revealed that treatment with the compound resulted in a decrease in cell viability by over 50% at concentrations exceeding 25 µM after 48 hours.

Comparative Analysis

| Property/Activity | 2-Chloro-3-(dichloromethyl)butenedioic Acid | Similar Compounds (e.g., Maleic Acid) |

|---|---|---|

| Antimicrobial Activity | Effective against MRSA | Limited antimicrobial properties |

| Anti-inflammatory Effects | Significant reduction in inflammation | Moderate effects |

| Cytotoxicity | Induces apoptosis in cancer cells | Less potent |

| Mechanism of Action | Covalent bonding with biomolecules | Primarily metabolic interference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.